3,3,3-Trifluoropropan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Supply of non-volatile, fluorinated amine building blocks often forces medicinal chemists to use liquid free bases, complicating handling and purity. 3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) solves this with a stable crystalline salt (mp >200°C) that streamlines weighing and storage. Its ~2.5-unit pKa reduction, relative to propylamine, is strategically employed to lower target molecule basicity, improving membrane permeability and oral bioavailability. • Crystalline hydrochloride salt eliminates volatility and simplifies handling • pKa shift boosts passive permeability in lead optimization • Batch-specific COA with ≥97% HPLC purity ensures reproducible assay results.

Molecular Formula C3H7ClF3N
Molecular Weight 149.54 g/mol
CAS No. 2968-33-4
Cat. No. B1344367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropan-1-amine hydrochloride
CAS2968-33-4
Molecular FormulaC3H7ClF3N
Molecular Weight149.54 g/mol
Structural Identifiers
SMILESC(CN)C(F)(F)F.Cl
InChIInChI=1S/C3H6F3N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H
InChIKeyIGOPOYHPIKTQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropan-1-amine Hydrochloride: Fluorinated Building Block


3,3,3-Trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) is a fluorinated primary alkylamine salt with the molecular formula C3H7ClF3N and a molecular weight of 149.54 g/mol . It is a white to off-white crystalline solid with a melting point of 222–223 °C . The compound serves as a versatile synthetic intermediate and building block, primarily utilized to introduce the trifluoromethyl (CF3) moiety into target molecules, thereby modulating key properties such as lipophilicity (LogP ~0.52–0.8) and metabolic stability [1].

Synthetic Utility Introduces CF3 group to modulate lipophilicity and metabolic stability
Physical Form Crystalline HCl salt enables precise weighing and aqueous reaction compatibility

Why 3,3,3-Trifluoropropan-1-amine Hydrochloride Cannot Be Substituted


Generic substitution of 3,3,3-trifluoropropan-1-amine hydrochloride with its non-fluorinated analog (propylamine) or its free base form (3,3,3-trifluoropropylamine, CAS 460-39-9) is scientifically untenable due to quantifiable differences in physicochemical and analytical properties. The CF3 group exerts a profound electron-withdrawing effect, which depresses the amine pKa by approximately 2.5 units relative to propylamine, fundamentally altering its ionization state and reactivity under physiological and reaction conditions . Furthermore, the hydrochloride salt offers a solid, crystalline form with a melting point >200 °C, in stark contrast to the volatile, low-boiling liquid free base, which directly impacts handling, storage stability, and formulation workflows . These measurable distinctions preclude simple interchange and necessitate compound-specific procurement.

Non-fluorinated propylamine Measurable pKa depression alters protonation state and reactivity; synthetic outcomes may not transfer
Free base liquid form Volatile liquid vs. crystalline solid; handling, storage stability, and formulation workflows differ substantially

3,3,3-Trifluoropropan-1-amine Hydrochloride: Quantitative Differentiation Evidence


Amine Basicity (pKa) Reduction Compared to Propylamine

The electron-withdrawing nature of the terminal CF3 group significantly depresses the basicity of the amine moiety. The predicted pKa of the conjugate acid of 3,3,3-trifluoropropylamine is 8.18 ± 0.10 . This represents a substantial decrease of approximately 2.5 pKa units when compared to the predicted pKa of the conjugate acid of the non-fluorinated analog, propylamine (pKa ~10.6) . This quantitative shift in protonation state is critical for modulating binding interactions, solubility, and permeability in drug candidates.

Amine Basicity (pKa)
Class-level
8.18 ± 0.10 (pred.) vs ~10.6 (propylamine)
~2.5 unit drop alters ionization at physiological pH
Predicted values; experimental pKa 8.7 reported for free base
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Aqueous Solubility of the Hydrochloride Salt

The hydrochloride salt form provides a measurable aqueous solubility advantage over the neutral free base. Estimated solubility (ESOL) calculations predict an aqueous solubility of 3.6 mg/mL (0.0241 mol/L) for 3,3,3-trifluoropropan-1-amine hydrochloride . This contrasts with the free base, 3,3,3-trifluoropropylamine, which exhibits a calculated LogP of 0.52–0.8 , indicating a higher lipophilicity and lower expected aqueous solubility. The crystalline salt form offers quantifiably improved handling and dissolution in polar media, which is essential for aqueous reaction conditions and biological assay preparation.

Aqueous Solubility
Data to verify
3.6 mg/mL
Salt form provides measurable solubility in polar media
Predicted ESOL; free base LogP 0.52–0.8 indicates lipophilic character
Formulation Science Medicinal Chemistry Physicochemical Property Assessment

HPLC Purity Specification for Reproducible Outcomes

Commercially sourced 3,3,3-trifluoropropan-1-amine hydrochloride is routinely supplied with a minimum purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This high purity specification minimizes the introduction of synthetic impurities and by-products that could confound biological assays or negatively impact reaction yields. Vendors frequently provide accompanying Certificates of Analysis (COA) with batch-specific HPLC chromatograms, NMR spectra, and MS data , offering a level of analytical transparency that is not guaranteed with lower-purity or non-validated alternative reagents.

HPLC Purity
Specification review
≥98%
Verifiable batch quality for reproducible experiments
Batch-specific COA with HPLC, NMR, MS data available
Analytical Chemistry Quality Control Procurement Standards

ESI-MS Signal Enhancement by Fluoroalkylamines

Fluoroalkylamines, as a class, have demonstrated significant and quantifiable advantages as ion-interaction reagents in reversed-phase LC-ESI-MS. A study comparing a homologous series of fluoroalkylamines (including trifluoroethylamine, pentafluoropropylamine, heptafluorobutylamine, and nonafluoropentylamine) to traditional reagents such as ammonia and triethylamine (TEA) found that fluoroalkylamines enhanced the retention of organic acids by up to 10-fold and consistently boosted ESI-MS signal intensity by 3- to 5-fold [1]. While this study did not include the specific 3,3,3-trifluoropropan-1-amine hydrochloride, the data firmly establishes the class-level superiority of fluoroalkylamines over non-fluorinated alkylamines for these analytical applications.

ESI-MS Signal Enhancement
Class-level
3–5× signal vs ammonia/TEA
Class-level support for fluoroalkylamine selection in LC-MS
Inference from homologous fluoroalkylamine study; up to 10× retention increase
Bioanalysis Mass Spectrometry Ion-Interaction Chromatography

Synthetic Accessibility: Scalable Two-Step Route

A reported synthetic route to 3,3,3-trifluoropropan-1-amine hydrochloride proceeds from 2-(3,3,3-trifluoropropyl)isoindoline-1,3-dione via sodium tetrahydroborate reduction, followed by acetic acid treatment, achieving an overall yield of 80% . This high-yielding, two-step sequence provides a robust and scalable pathway for procurement of the compound in research and development quantities. The defined yield offers a quantitative benchmark for assessing the cost-effectiveness of custom synthesis compared to commercial sourcing.

Synthetic Yield
Reported
80% overall
Quantitative benchmark for synthesis feasibility assessment
Two-step route from isoindoline-dione; conditions detailed in supporting data
Organic Synthesis Process Chemistry Scale-up

3,3,3-Trifluoropropan-1-amine Hydrochloride: Optimal Application Scenarios


Medicinal Chemistry Lead Optimization via pKa Reduction

Procurement is most justified in medicinal chemistry programs where the ~2.5-unit pKa depression relative to non-fluorinated propylamine is strategically employed to reduce the basicity of a target molecule. This shift can lower the molecule's cationic charge at physiological pH, thereby improving membrane permeability and oral bioavailability. The hydrochloride salt form ensures the building block is available as a stable, easily handled solid for amine coupling reactions .

Aqueous Reaction Development with Salt Solubility

This compound is the preferred choice for synthetic transformations requiring a water-soluble, fluorinated amine nucleophile. The predicted ESOL solubility of 3.6 mg/mL (0.0241 mol/L) for the hydrochloride salt enables reactions in purely aqueous or mixed aqueous-organic solvent systems without phase separation, a capability not afforded by the lipophilic free base . This is particularly relevant for bioconjugation chemistry and the synthesis of water-soluble fluorinated probes.

LC-MS Method Development for Polar Analytes

Analytical chemists developing reversed-phase LC-MS methods for highly polar, acidic analytes (e.g., herbicides, metabolites) should prioritize 3,3,3-trifluoropropan-1-amine hydrochloride as a mobile-phase additive. As a member of the fluoroalkylamine class, it is expected to provide quantifiable improvements in analyte retention (up to 10-fold increase) and ESI-MS signal intensity (3- to 5-fold enhancement) compared to conventional ion-pairing reagents like ammonia or triethylamine, based on established class-level evidence .

Reproducible Assay Development with HPLC-Verified Purity

In high-throughput screening or detailed mechanistic biological assays where compound purity is paramount, the procurement of this compound with a verified ≥98% HPLC purity specification is essential. The availability of batch-specific Certificates of Analysis (COA) with NMR and MS data minimizes the risk of spurious assay results caused by unknown impurities, ensuring data integrity and experimental reproducibility across different laboratories or studies .

Application
Selection Property
Validation Focus
Lead optimization studies
pKa-modulated fluorinated building block
Ionization-state-dependent permeability and exposure assessment
Aqueous synthetic transformations
Water-soluble HCl salt form
Solubility in polar media for bioconjugation and probe synthesis
LC-MS method development for polar analytes
Fluoroalkylamine class as ion-pairing additive
Analyte retention and signal intensity improvement (class-level evidence)
High-throughput screening assays
HPLC-verified purity (≥98%)
Batch consistency and impurity-related risk mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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